2-Benzyloxy-4-trifluoromethylphenylamine
Description
2-Benzyloxy-4-trifluoromethylphenylamine is a substituted aniline derivative characterized by a benzyloxy group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C14H12F3NO |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
2-phenylmethoxy-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-6-7-12(18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2 |
InChI Key |
OPKYAGFKBPGHAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-4-trifluoromethylphenylamine typically involves the following steps:
Nitration and Reduction: The starting material, 2-benzyloxy-4-trifluoromethylbenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine group, yielding the desired phenylamine derivative.
Reaction Conditions: The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be achieved using catalytic hydrogenation or chemical reduction with reagents such as iron powder and hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxy-4-trifluoromethylphenylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylamine derivatives.
Scientific Research Applications
2-Benzyloxy-4-trifluoromethylphenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-4-trifluoromethylphenylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share critical structural features with 2-Benzyloxy-4-trifluoromethylphenylamine:
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine (CAS: 937596-56-0)
- Molecular Formula: C₁₅H₁₄F₃NO₂
- Substituents: Methoxy (-OCH₃) at 2-position of the phenoxy ring. Methyl (-CH₃) at 4-position of the phenoxy ring. Trifluoromethyl (-CF₃) at 5-position of the aniline ring .
4-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline (CAS: 24219-87-2)
- Molecular Formula : C₁₃H₉N₂O₃F₃
- Substituents: Nitro (-NO₂) at 2-position of the phenoxy ring. Trifluoromethyl (-CF₃) at 4-position of the phenoxy ring .
Comparative Data Table
Detailed Research Findings
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) : All three compounds feature a -CF₃ group, which is strongly electron-withdrawing. This group stabilizes the aromatic ring against oxidation and enhances resistance to metabolic degradation .
- Analogue B’s nitro group at the 2-position increases electron deficiency, making the aromatic ring more susceptible to nucleophilic attack compared to the benzyloxy-substituted target compound .
Physicochemical Properties
- Solubility : The benzyloxy group in the target compound reduces water solubility compared to Analogue A’s methoxy group but improves lipid membrane permeability. Analogue B’s nitro group further decreases solubility due to increased polarity .
- Thermal Stability : The trifluoromethyl group enhances thermal stability across all compounds. However, the nitro group in Analogue B may lower decomposition temperatures due to its inherent instability under heat .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
